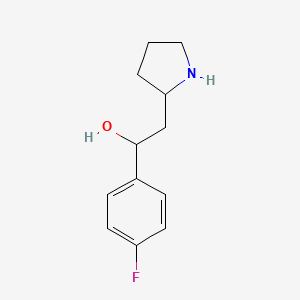

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol

Overview

Description

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol (FPPE) is an organic compound belonging to the phenylpyrrolidines family. It is a cyclic ether compound and is a white, crystalline solid. FPPE is soluble in organic solvents and has a melting point of 130-132°C and a boiling point of 217-218°C. It is a synthetic compound and has a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

- Compounds with a substituted imidazole scaffold, including those related to 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol, have been identified as selective inhibitors of p38 MAP kinase, which is implicated in proinflammatory cytokine release. These inhibitors demonstrate enhanced selectivity and potency due to the occupation of specific hydrophobic pockets by pyridine substituents, evidencing the critical role of 4-fluorophenyl rings in achieving high binding affinity and selectivity Scior et al., 2011.

Synthesis of Key Intermediates

- Research on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for producing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluoro-substituted compounds in pharmaceutical manufacturing. The development of practical synthesis methods for these intermediates underscores the critical role of fluorine chemistry in drug development Qiu et al., 2009.

Optoelectronic Material Development

- Quinazolines and pyrimidines, including those fluorinated, are explored for their applications in optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems has shown significant value for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating the versatility of fluorinated compounds in material science Lipunova et al., 2018.

Advances in Drug Discovery

- The pyrrolidine scaffold, as part of the structure of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol, is widely utilized in medicinal chemistry for developing treatments for various diseases. Its significance is highlighted by the ability to explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage, leading to the discovery of novel biologically active compounds Li Petri et al., 2021.

properties

IUPAC Name |

1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11-12,14-15H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJNCRYNTQHBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)

![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)

![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)